2-chloro-N-((4-hydroxychroman-4-yl)methyl)benzamide
Description
2-Chloro-N-((4-hydroxychroman-4-yl)methyl)benzamide is a benzamide derivative featuring a 4-hydroxychroman moiety linked via a methylene bridge to the amide nitrogen. The hydroxychroman group (a chromane ring with a hydroxyl substituent) confers unique stereoelectronic properties, influencing solubility, hydrogen-bonding capacity, and interactions with biological targets. The chloro substituent at the benzamide’s ortho position enhances lipophilicity and may modulate receptor binding.
Properties
IUPAC Name |
2-chloro-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c18-14-7-3-1-5-12(14)16(20)19-11-17(21)9-10-22-15-8-4-2-6-13(15)17/h1-8,21H,9-11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKHKFKOHQKNHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)C3=CC=CC=C3Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-((4-hydroxychroman-4-yl)methyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 4-hydroxychroman-4-ylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-((4-hydroxychroman-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group in the chroman moiety can be oxidized to form a ketone.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of N-((4-hydroxychroman-4-yl)methyl)benzamide.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of 2-chloro-N-((4-oxochroman-4-yl)methyl)benzamide.
Reduction: Formation of N-((4-hydroxychroman-4-yl)methyl)benzamide.
Substitution: Formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-((4-hydroxychroman-4-yl)methyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-((4-hydroxychroman-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The hydroxychroman moiety can act as an antioxidant, scavenging free radicals and reducing oxidative stress. The benzamide structure may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Pyrimidine-Linked Benzamides
Compounds such as 2-chloro-N-((4-chloro-6-substituted-pyrimidin-2-yl)carbamoyl)benzamide derivatives () exhibit melting points ranging from 126–167°C, influenced by substituents:
- Methyl (Compound 15): 126–128°C
- Methoxy (Compound 16): 166–167°C
- Morpholino (Compound 18): 147–149°C
The hydroxychroman analog’s bulkier structure likely increases melting points compared to pyrimidine-linked derivatives due to enhanced crystallinity from hydrogen bonding .
Hydroxyphenyl-Benzamides
N-(4-Hydroxyphenyl)-4-nitrobenzamide () demonstrates high thermal stability (decomposition >300°C) and planar molecular geometry (90% planarity) due to intermolecular N–H···O and O–H···O hydrogen bonds. In contrast, the hydroxychroman group’s fused ring system may reduce planarity but improve solubility in polar solvents .
Electronic and Spectroscopic Comparisons
Hydrogen Bonding and DFT Studies
2-Chloro-N-(pyrazol-4-yl)benzamide analogs () display NH proton chemical shifts at δ 11.5–11.9 ppm (¹H NMR), consistent with strong hydrogen bonding. The hydroxychroman derivative’s hydroxyl group (δ ~5 ppm) and amide NH (δ ~10 ppm) would similarly participate in hydrogen bonding, stabilizing molecular conformations .
IR and NMR Signatures
Pyrimidine-linked benzamides () show characteristic IR peaks for amide C=O (1650–1680 cm⁻¹) and aromatic C–Cl (750 cm⁻¹). The hydroxychroman analog’s IR spectrum would include additional O–H stretching (3200–3600 cm⁻¹) and chroman C–O–C vibrations (1250 cm⁻¹) .
CNS Penetration and P2X7 Receptor Antagonism
The structurally related 2-chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamide () is a potent P2X7 receptor antagonist with CNS penetration. The hydroxychroman group’s polarity may enhance blood-brain barrier permeability compared to cyclohexyl or pyrimidine substituents .
Antimicrobial and Enzyme Inhibition
Benzamides with 4-methyl or chloro substituents () show weak DNA gyrase inhibition (IC₅₀ >100 μM). The hydroxychroman derivative’s larger hydrophobic cavity engagement could improve binding affinity, though steric hindrance may offset gains .
Data Tables
Table 1. Comparative Physical and Spectroscopic Data
Table 2. Substituent Effects on Bioactivity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
